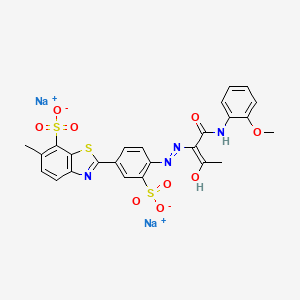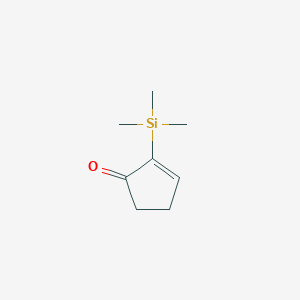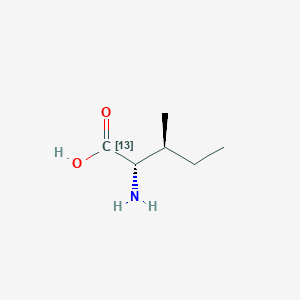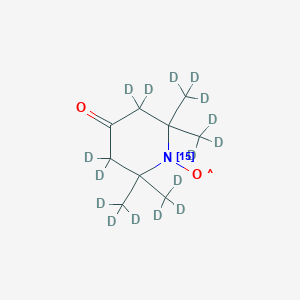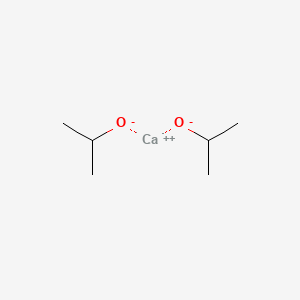![molecular formula C18H18FeIN B12061231 trans-4-[2-(1-Ferrocenyl)vinyl]-1-methylpyridinium iodide, 97%](/img/structure/B12061231.png)
trans-4-[2-(1-Ferrocenyl)vinyl]-1-methylpyridinium iodide, 97%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-4-[2-(1-Ferrocenyl)vinyl]-1-methylpyridinium iodide: is an organometallic compound that features a ferrocene moiety linked to a pyridinium ion.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-[2-(1-Ferrocenyl)vinyl]-1-methylpyridinium iodide typically involves the reaction of 4-vinylpyridine with ferrocene derivatives under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The ferrocene moiety in trans-4-[2-(1-Ferrocenyl)vinyl]-1-methylpyridinium iodide can undergo oxidation reactions, leading to the formation of ferrocenium ions.
Reduction: The compound can also participate in reduction reactions, where the pyridinium ion is reduced to a pyridine derivative.
Substitution: The vinyl group in the compound can undergo substitution reactions with various nucleophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include ferric chloride and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides and amines can be used under mild conditions
Major Products:
Oxidation: Formation of ferrocenium ions.
Reduction: Formation of pyridine derivatives.
Substitution: Various substituted vinylpyridinium compounds
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound is used as a catalyst in various organic reactions due to its unique electronic properties.
Materials Science: It is explored for its potential in the development of advanced materials with specific electronic and magnetic properties
Biology and Medicine:
Bioorganometallic Chemistry: The compound is studied for its interactions with biological molecules and potential therapeutic applications
Industry:
Wirkmechanismus
The mechanism of action of trans-4-[2-(1-Ferrocenyl)vinyl]-1-methylpyridinium iodide involves its interaction with molecular targets through its ferrocene and pyridinium moieties. The ferrocene unit can undergo redox reactions, while the pyridinium ion can participate in various chemical interactions. These properties enable the compound to act as a catalyst and interact with biological molecules .
Vergleich Mit ähnlichen Verbindungen
- Ferrocenylmethylpyridinium iodide
- Ferrocenylvinylpyridinium chloride
- Ferrocenylpyridinium bromide
Comparison: trans-4-[2-(1-Ferrocenyl)vinyl]-1-methylpyridinium iodide is unique due to its specific combination of a ferrocene moiety and a vinylpyridinium ion. This combination imparts distinct electronic properties and reactivity compared to other similar compounds .
Eigenschaften
Molekularformel |
C18H18FeIN |
|---|---|
Molekulargewicht |
431.1 g/mol |
InChI |
InChI=1S/C13H13N.C5H5.Fe.HI/c1-14-10-8-13(9-11-14)7-6-12-4-2-3-5-12;1-2-4-5-3-1;;/h2-11H,1H3;1-5H;;1H/q+1;;;/p-1 |
InChI-Schlüssel |
HBOVOWXURLCQOY-UHFFFAOYSA-M |
Isomerische SMILES |
C[N+]1=CC=C(C=C1)/C=C\[C]2[CH][CH][CH][CH]2.[CH]1[CH][CH][CH][CH]1.[Fe].[I-] |
Kanonische SMILES |
C[N+]1=CC=C(C=C1)C=C[C]2[CH][CH][CH][CH]2.[CH]1[CH][CH][CH][CH]1.[Fe].[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2,3,4,6,7,8,9,10-Octahydro-10-methylpyrimido[1,2-a]azepine](/img/structure/B12061163.png)
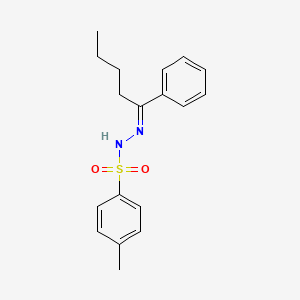
![(S)-1-{(RP)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl}-ethylbis(2-methylphenyl)phosphine](/img/structure/B12061171.png)
